molecular formula C21H16ClN3O2S B2401875 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895021-98-4

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2401875
M. Wt: 409.89
InChI Key: ORBWLMLAGZFJSU-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been synthesized and evaluated for their various pharmacological activities, including anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The IR spectrum reveals the presence of C–S–C benzothiazole, C–Cl, C–N benzothiazole, C–O-C oxadiazole, C=C aromatic, and N–H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide” include coupling reactions and substitution reactions . The specific reactions depend on the substituents used in the synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide” can be determined by its yield, melting point, and Rf-value . The compound has a yield of 66%, a melting point of 257–259 °C, and an Rf-value of 0.70 .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex benzamides and related compounds often involves the strategic combination of various chemical entities to achieve targeted biological activities. For instance, research on substituted benzamides has identified potent inhibitors of specific kinases, highlighting the significance of structural modification in enhancing drug efficacy and selectivity. These studies demonstrate the intricate relationship between chemical structure and biological function, laying the groundwork for the development of new therapeutic agents (R. Borzilleri et al., 2006).

Biological Activity and Potential Therapeutic Applications

Benzamides and their derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. For example, research into pyridine derivatives has revealed variable and modest antimicrobial activity against several bacterial and fungal strains, underscoring the potential of these compounds in addressing infectious diseases (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011). Additionally, studies on Co(II) complexes of benzamides have shown promising anticancer activity, suggesting the utility of these compounds in cancer therapy (Gomathi Vellaiswamy, S. Ramaswamy, 2017).

Mechanisms of Action

Understanding the mechanisms of action of benzamides and their derivatives is crucial for their therapeutic application. Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has highlighted the role of structural modifications in mitigating metabolic stability issues, providing insights into the optimization of drug candidates for improved clinical outcomes (Markian M Stec et al., 2011).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-7-4-15(5-8-17)20(26)25(13-14-3-2-10-23-12-14)21-24-18-9-6-16(22)11-19(18)28-21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBWLMLAGZFJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide

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